molecular formula C8H15NO6 B12402062 N-Acetyl-D-glucosamine-13C-1

N-Acetyl-D-glucosamine-13C-1

Cat. No.: B12402062
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-DJXBAJPFSA-N
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Description

N-Acetyl-D-glucosamine-13C-1 is a monosaccharide derivative of glucosamine, where the carbon atom at the carbon-1 position is substituted with the 13C isotope. This compound is often used in biochemical research, particularly in nuclear magnetic resonance (NMR) experiments as a tracer for metabolic studies . It is a stable isotope-labeled compound that allows researchers to track and analyze metabolic pathways and biochemical processes with high precision.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glucosamine-13C-1 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation and enzymatic hydrolysis. Microbial fermentation using genetically modified bacteria can produce high yields of glucosamine, which is then acetylated and labeled with the 13C isotope. Enzymatic hydrolysis of chitin using chitinase enzymes is another eco-friendly and efficient method for producing N-Acetyl-D-glucosamine .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Acetyl-D-glucosamine-13C-1 has a wide range of scientific research applications:

    Chemistry: Used as a tracer in NMR spectroscopy to study metabolic pathways and enzyme kinetics.

    Biology: Helps in understanding the metabolism of glucosamine and its derivatives in living organisms.

    Medicine: Used in research related to osteoarthritis, cancer, and other diseases where glucosamine metabolism plays a role.

    Industry: Employed in the production of dietary supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C-1 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. It is involved in glycoprotein metabolism, forming glycosaminoglycans (GAGs) that are essential for the structure and function of connective tissues. The labeled carbon allows researchers to track its incorporation and transformation within these pathways, providing insights into biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed mechanisms of glucosamine metabolism is crucial .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1

InChI Key

MBLBDJOUHNCFQT-DJXBAJPFSA-N

Isomeric SMILES

C[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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